molecular formula C12H16O6 B013832 Phenyl alpha-D-glucopyranoside CAS No. 4630-62-0

Phenyl alpha-D-glucopyranoside

Cat. No. B013832
CAS RN: 4630-62-0
M. Wt: 256.25 g/mol
InChI Key: NEZJDVYDSZTRFS-ZIQFBCGOSA-N
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Description

Phenyl alpha-D-glucopyranoside is a bioactive compound . It is a reagent used in chemical synthesis . It is a white to light yellow powder to crystal .


Synthesis Analysis

Phenyl alpha-D-glucopyranoside can be used as a starting material for the synthesis of various derivatives of beta-D-glucopyranosides with potential application as anti-HIV agents . It can also be used as a model for glycosides in the gas phase for their spectroscopic investigation .


Molecular Structure Analysis

The molecular formula of Phenyl alpha-D-glucopyranoside is C12H16O6 . It has a molecular weight of 256.25 . The structure of Phenyl alpha-D-glucopyranoside is composed of a typical TIM barrel catalytic domain A, a loop-rich domain B, and a conserved domain C .


Chemical Reactions Analysis

Phenyl alpha-D-glucopyranoside is used in chemical synthesis . It is also used as a reagent in the activity assay and inhibitor screening of alpha-glucosidase .


Physical And Chemical Properties Analysis

Phenyl alpha-D-glucopyranoside is a solid at 20 degrees Celsius . It has a melting point of 171.0 to 175.0 degrees Celsius . Its specific rotation is +175 to +185 degrees (C=1, H2O) . It is very faintly soluble in hot water .

Scientific Research Applications

Conformational Analysis

Phenyl alpha-D-glucopyranoside is used in the study of conformational landscapes of monosaccharide derivatives. The conformational distributions of these compounds in solution can be explored using a combined experimental and theoretical approach . This includes the use of vibrational optical activity (VOA), infrared, Raman, and other spectroscopic techniques . The conformational preferences of these compounds can vary significantly depending on the solvent used .

Anti-inflammatory Activity

Phenyl alpha-D-glucopyranoside exhibits anti-inflammatory activity in lipopolysaccharide-activated RAW 264.7 cells . It inhibits nitric oxide production and significantly reduces the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . It also attenuates proinflammatory cytokines, including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and other inflammation-related genes .

Inhibition of Adhesion and MMP Activity

Phenyl alpha-D-glucopyranoside can abolish increased adhesion, ninjurin 1 (Ninj1) expression, and matrix metalloproteinase (MMP) activity induced by endotoxin treatment . This suggests potential applications in the treatment of diseases where these processes play a crucial role.

Inhibition of NF-κB Nuclear Translocation

Phenyl alpha-D-glucopyranoside inhibits the nuclear translocation of nuclear factor-κB (NF-κB), a key transcription factor involved in the inflammatory process . This could have implications for the treatment of conditions where NF-κB plays a significant role.

Reagent in Chemical Synthesis

Phenyl alpha-D-glucopyranoside is used as a reagent in chemical synthesis . It can be used in the synthesis of various organic compounds.

Mediating Bitter Taste

Phenyl alpha-D-glucopyranoside can mediate bitter taste in response to beta-glucopyranosides . This could have potential applications in the food and beverage industry.

Safety and Hazards

Phenyl alpha-D-glucopyranoside should be stored at temperatures below 0 degrees Celsius . It is heat sensitive . It is advised to avoid dust formation . It is also recommended to avoid breathing mist, gas, or vapours . Contact with skin and eyes should be avoided . Personal protective equipment should be used .

Future Directions

Phenyl alpha-D-glucopyranoside has potential applications in the treatment of type 2 diabetes . It can be used in the activity assay and inhibitor screening of alpha-glucopyranoside . The small structural changes between sugar units are amplified by the formation of intra and intermolecular hydrogen bond networks, helping other molecules (proteins, receptors) to easily read the sugar code of glycans .

properties

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-phenoxyoxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O6/c13-6-8-9(14)10(15)11(16)12(18-8)17-7-4-2-1-3-5-7/h1-5,8-16H,6H2/t8-,9-,10+,11-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEZJDVYDSZTRFS-ZIQFBCGOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401311850
Record name Phenyl α-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401311850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl alpha-D-glucopyranoside

CAS RN

4630-62-0
Record name Phenyl α-D-glucopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4630-62-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-D-Glucopyranoside, phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004630620
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenyl α-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401311850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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